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Compound of Interest

Compound Name: 4-Nitrocinnamaldehyde

Cat. No.: B167888

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
nitrocinnamaldehyde, a key intermediate in various chemical syntheses. The data presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopy, is intended for researchers, scientists, and professionals in the field of
drug development and chemical analysis.

Molecular Structure and Spectroscopic Overview

4-Nitrocinnamaldehyde is an organic compound with the chemical formula CoH7NOs. Its
structure consists of a benzene ring substituted with a nitro group and a trans-alkene chain
bearing an aldehyde functional group. This extended conjugation and the presence of strong
electron-withdrawing and electron-donating groups give rise to a distinct spectroscopic
signature.

The following sections detail the *H NMR, 13C NMR, IR, and UV-Vis spectroscopic data for
trans-4-nitrocinnamaldehyde, along with the experimental protocols for data acquisition.

Diagram of 4-Nitrocinnamaldehyde Structure
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Molecular Structure of 4-Nitrocinnamaldehyde
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A 2D representation of the 4-Nitrocinnamaldehyde molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules.

'H NMR Spectroscopic Data

The *H NMR spectrum of trans-4-nitrocinnamaldehyde was recorded on a 400 MHz
instrument in deuterated chloroform (CDCIs). The chemical shifts (8) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

Aldehyde proton (-
9.795 d 7.5 yeep (

CHO)

Aromatic protons
8.306 d 8.7

(ortho to NO2)

Aromatic protons
7.763 d 8.7

(meta to NOz2)

Vinylic proton (3 to
7.565 d 16.2 yiep ¢

CHO)

Vinylic proton (a to
6.832 dd 16.2,7.5

CHO)

Table 1: *H NMR data for trans-4-Nitrocinnamaldehyde in CDCls.

3C NMR Spectroscopic Data

The 3C NMR data provides information on the carbon framework of the molecule. Due to the
limited availability of experimentally assigned 3C NMR data for 4-nitrocinnamaldehyde in the
public domain, the following are predicted chemical shifts and data from closely related
structures like methyl 4-nitrocinnamate. These values should be considered as estimations.

Chemical Shift (6, ppm) Assignment (Predicted)

193.5 Aldehyde Carbonyl (C=0)

152.1 Vinylic Carbon (3 to CHO)

149.0 Aromatic Carbon (attached to NO2)
140.1 Aromatic Carbon (ipso to vinyl group)
129.5 Aromatic Carbons (ortho to NO2)
128.8 Vinylic Carbon (a to CHO)

124.3 Aromatic Carbons (meta to NO2)
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Table 2: Predicted 3C NMR data for 4-Nitrocinnamaldehyde.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
data below was obtained from the gas-phase IR spectrum of 4-nitrocinnamaldehyde from the
NIST WebBook.[1]

Wavenumber (cm~?) Functional Group Vibrational Mode
~3100 Aromatic C-H Stretch

~2850, ~2750 Aldehyde C-H Stretch (Fermi resonance)
~1705 Aldehyde C=0 Stretch

~1640 Alkene C=C Stretch

~1595, ~1470 Aromatic C=C Stretch

~1515 Nitro N-O Asymmetric Stretch
~1345 Nitro N-O Symmetric Stretch

~975 Trans C-H bend Out-of-plane bend

Table 3: Key IR absorption bands for 4-Nitrocinnamaldehyde.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly conjugated systems. For 4-nitrocinnamaldehyde, the extended conjugation
involving the aromatic ring, the double bond, and the carbonyl group, along with the nitro
group, results in characteristic absorptions. While specific experimental data for 4-
nitrocinnamaldehyde is not readily available, data for the closely related 4-nitrobenzaldehyde
shows strong absorptions around 250-300 nm, which are ascribed to 1t to 1t* transitions.[2][3]
The additional conjugated double bond in 4-nitrocinnamaldehyde is expected to shift the
absorption maximum (Amax) to a longer wavelength (a bathochromic shift).
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Electronic Transition
Wavelength (Amax, nm) Solvent .
(Tentative)

~320-340 (Estimated) Ethanol - TT*

Table 4: Estimated UV-Vis absorption data for 4-Nitrocinnamaldehyde.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:

¢ A sample of 4-nitrocinnamaldehyde (5-25 mg for *H NMR, 50-100 mg for 13C NMR) is
accurately weighed.

e The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard (0O ppm).

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

e Instrument: A 400 MHz (for *H) or 100 MHz (for 13C) NMR spectrometer.
* 1H NMR: Standard pulse sequences are used to acquire the spectrum.

e 13C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for
each unique carbon atom.
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NMR Spectroscopy Workflow

(Weigh 4-Nitr0cinnamaldehyde)
(Dissolve in CDCI3 with TMS)

(Transfer to NMR Tube)
G\cquire Spectrum on Spectromete)

:

(Process Data (FT, Phasing, Baseline CorrectionD

:

(Analyze Spectrum and Assign Peaks)

Click to download full resolution via product page

A generalized workflow for NMR analysis.

ATR-IR Spectroscopy

Sample Preparation:

e A small amount of solid 4-nitrocinnamaldehyde is placed directly onto the diamond crystal
of the Attenuated Total Reflectance (ATR) accessory.

e Apressure arm is applied to ensure good contact between the sample and the crystal.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b167888?utm_src=pdf-body-img
https://www.benchchem.com/product/b167888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
o A background spectrum of the clean, empty ATR crystal is recorded.

e The sample spectrum is then recorded and ratioed against the background to produce the

final absorbance or transmittance spectrum.

ATR-IR Spectroscopy Workflow

[Place Solid Sample on ATR CrystaD
(Record Background Spectrum (Clean CrystaID

Apply Pressure

Record Sample Spectrum]

:

Generate Absorbance/Transmittance Spectruer

:

Qdentify Characteristic Absorption Bands)

Click to download full resolution via product page

A generalized workflow for ATR-IR analysis.

UV-Vis Spectroscopy

Sample Preparation:
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e A stock solution of 4-nitrocinnamaldehyde is prepared by dissolving a precisely weighed
amount in a suitable solvent (e.g., ethanol) in a volumetric flask.

e The stock solution is then diluted to an appropriate concentration to ensure the absorbance
falls within the linear range of the instrument (typically 0.1 to 1 AU).

Data Acquisition:
e Instrument: A dual-beam UV-Vis spectrophotometer.
e A cuvette containing the pure solvent is used as a blank to zero the instrument.

o The spectrum of the sample solution is then recorded over a specific wavelength range (e.g.,
200-600 nm).

UV-Vis Spectroscopy Workflow

Grepare Stock Solution of Known Concentratior) (Record Blank Spectrum (SolventD

(Dilute to Working Concentratior) (Record Sample Spectrum)
(Fill Cuvette with Sample Solution) (Determine Amax and Absorbance)

Click to download full resolution via product page

A generalized workflow for UV-Vis analysis.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when
combined, allows for the unambiguous identification and structural elucidation of 4-
nitrocinnamaldehyde.
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Spectroscopic Data Integration

4-Nitrocinnamaldehyde
Structure

Click to download full resolution via product page

Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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